4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid
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Overview
Description
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a chemical compound with the molecular formula C12H15ClN2O2 It is characterized by the presence of a chloro group, a piperazine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 4-methylpiperazine. The process can be carried out under various conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like n-butanol . The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine ring is introduced to the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The chloro group and benzoic acid moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar structure but lacks the piperazine ring.
Prochlorperazine: Contains a piperazine ring but differs in the overall structure and functional groups.
2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide: Another compound with a piperazine ring but different substituents.
Uniqueness
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is unique due to the combination of its chloro group, piperazine ring, and benzoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-chloro-2-(4-methylpiperazin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFHWOTPWWXGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244412 |
Source
|
Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-44-4 |
Source
|
Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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